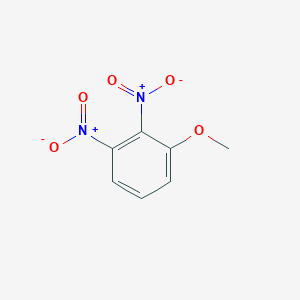

1-Methoxy-2,3-dinitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-methoxy-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGDISKECPMPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287613 | |

| Record name | 1-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16315-07-4 | |

| Record name | NSC51775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Conventional Mixed-Acid Nitration

The nitration of anisole (methoxybenzene) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a classical approach. The methoxy group directs electrophilic substitution to the ortho and para positions, but achieving the 2,3-dinitro isomer requires precise control:

- First nitration : Typically yields 4-nitroanisole (para to methoxy) due to the strong activating effect of the -OCH₃ group.

- Second nitration : Introducing a second nitro group at the meta position relative to the first nitro group necessitates elevated temperatures (50–70°C) and excess nitrating agent.

Challenges :

- Competing formation of 2,4-dinitroanisole (DNAN) due to steric and electronic factors.

- Yield for 2,3-isomer rarely exceeds 30% in traditional setups.

Nucleophilic Aromatic Substitution (NAS)

Chlorobenzene Precursor Route

A more reliable method involves substituting a chloro group in 2-chloro-1,3-dinitrobenzene with methoxide:

- Synthesis of 2-chloro-1,3-dinitrobenzene :

- Methoxylation :

Advantages :

Solvent-Free Nitration with Proprionyl Nitrate

In Situ Nitrating Agent Generation

A green chemistry approach eliminates solvents by using propionic anhydride and 98% HNO₃ to generate proprionyl nitrate:

- Reaction setup :

- Conditions :

Outcomes :

- Yield : 82–88% with 12:1 selectivity for dinitro over mono-nitro products.

- Purity : >95% after crystallization.

Catalytic Dinitration with Indium Triflate

Tunable Regioselectivity

Recent advances employ indium(III) triflate [In(OTf)₃] in hexafluoroisopropanol (HFIP) to enhance meta-directed nitration:

- Protocol :

- Selectivity :

Limitations :

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Selectivity (2,3:2,4) | Scalability |

|---|---|---|---|---|

| Mixed-Acid Nitration | HNO₃/H₂SO₄, 50–70°C | 25–30 | 1:3 | Moderate |

| NAS Route | 2-chloro-1,3-dinitrobenzene, NaOCH₃, 60°C | 70–85 | >95:5 | High |

| Solvent-Free | Proprionyl nitrate, 10°C | 82–88 | 12:1 | High |

| In(OTf)₃ Catalyzed | In(OTf)₃, HFIP, 80°C | 65–75 | 4:1 | Low |

Industrial and Environmental Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Oxidation: Strong oxidizing agents, though less frequently used.

Major Products:

Reduction: 1-Methoxy-2,3-diaminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Methoxy-2,3-dinitrobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its electrophilic aromatic substitution mechanism allows for the introduction of various functional groups into the benzene ring, facilitating the creation of diverse chemical compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Description |

|---|---|---|

| Reduction | 1-Methoxy-2,3-diaminobenzene | Formation of amine derivatives |

| Substitution | Various substituted derivatives | Introduction of nucleophiles to the benzene ring |

| Oxidation | Oxidized derivatives | Formation of phenolic compounds |

Dye Production

The compound is utilized as a precursor in the manufacture of dyes and pigments. The nitro groups enhance the compound's reactivity, making it suitable for coupling reactions that yield vibrant colors. For instance, it can be employed in synthesizing azo dyes which are widely used in textile industries.

Explosives Manufacturing

Due to its nitro functionality, this compound finds applications in explosives production. It can be transformed into more sensitive explosive compounds or used as a stabilizer in explosive formulations. The compound's stability under various conditions makes it advantageous for military and industrial applications.

Case Study: Explosive Formulations Using this compound

- Study Focus: Evaluating the efficacy of this compound in improving the performance of explosive mixtures.

- Findings: The incorporation of this compound resulted in enhanced detonation velocity and stability compared to traditional explosives like TNT.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detection and quantification methods. Its ability to form colored complexes with certain ions allows for spectrophotometric analysis.

Table 2: Analytical Applications of this compound

| Application | Methodology | Target Analyte |

|---|---|---|

| Colorimetric Analysis | Spectrophotometry | Metal ions (e.g., lead, copper) |

| Chromatographic Techniques | HPLC | Organic pollutants |

Wirkmechanismus

The effects of 1-Methoxy-2,3-dinitrobenzene are primarily due to its nitro groups, which are highly reactive. The compound can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways. The nitro groups also contribute to the compound’s electrophilic nature, making it reactive towards nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Methoxy vs. Chloro vs. Methyl

1-Chloro-2,3-dinitrobenzene (CAS 602-02-8)

- Molecular Formula : C₆H₃ClN₂O₄ (MW: 202.55 g/mol)

- Physical Properties : Melting point: 78–79°C .

- Key Differences : The chlorine substituent (electron-withdrawing) vs. methoxy (electron-donating) alters electronic density on the aromatic ring, influencing reactivity. Chloro derivatives often exhibit higher electrophilicity at nitro-substituted positions, enhancing susceptibility to nucleophilic attack.

2-Chloro-1,3-dinitrobenzene (CAS 606-21-3)

- Molecular Formula : C₆H₃ClN₂O₄ (MW: 202.55 g/mol)

- Key Differences : A positional isomer with nitro groups at 1 and 3. The para-nitro group relative to chlorine may increase steric hindrance compared to the ortho arrangement in 1-Methoxy-2,3-dinitrobenzene .

2,6-Dinitrotoluene (CAS 606-20-2)

- Molecular Formula : C₇H₆N₂O₄ (MW: 182.13 g/mol)

- Key Differences : A methyl group replaces methoxy, reducing electron-withdrawing effects. Methyl derivatives generally exhibit lower reactivity in substitution reactions compared to nitro- or methoxy-substituted aromatics .

Positional Isomerism of Nitro Groups

1-Methoxy-2,4-dinitrobenzene (2,4-Dinitroanisole, CAS 119-27-7)

- Regulatory Status : Banned in pesticides due to high toxicity .

- Reactivity: Reacts with hydrazine in pseudo-first-order kinetics (kobs values dependent on nitro group positions).

1-Methoxy-3,5-dinitrobenzene (CAS 5327-44-6)

- Hazards : Causes skin irritation (H315), serious eye damage (H319), and acute toxicity .

- Structural Impact : Symmetrical nitro placement at 3 and 5 positions may enhance thermal stability compared to asymmetrical 2,3-dinitro derivatives.

Multi-Substituted Derivatives

1,4-Dimethoxy-2,3-dinitrobenzene

- Synthesis : Reacts with aldehydes in the presence of sodium dithionite .

- Key Differences : The additional methoxy group increases solubility in polar solvents and may stabilize intermediates in reduction reactions.

1-Methoxy-2,3,5-trimethylbenzene

- Steric Effects: Multiple methyl groups introduce steric hindrance, reducing reaction rates in electrophilic substitutions compared to mono-methoxy derivatives .

Table 1: Key Properties of Selected Compounds

Table 2: Reactivity in Hydrazine Reactions

| Compound | kobs (s⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | |

|---|---|---|---|---|

| 1-Methoxy-2,4-dinitrobenzene | 0.012 | 75.2 | -34.1 | |

| This compound | Not reported | - | - | - |

Biologische Aktivität

1-Methoxy-2,3-dinitrobenzene is an aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 196.16 g/mol

- Structure : Characterized by a methoxy group and two nitro groups attached to a benzene ring.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research suggests that it possesses antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both gram-positive and gram-negative bacteria, likely due to the disruption of bacterial cell membranes and interference with metabolic pathways.

- Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in sensitive cells .

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic processes. For example, it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates ROS, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress is a key factor in its cytotoxic effects on cancer cells .

- Interaction with Biological Targets : It may interact with proteins and enzymes through electrophilic reactions due to the presence of nitro groups, altering their function and disrupting normal cellular processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a potential lead in developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on its cytotoxic effects, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 30 µM after 48 hours of exposure, indicating significant cytotoxicity. Mechanistic studies revealed that apoptosis was induced via the mitochondrial pathway.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.